

# A Comparative Analysis of Gemlapodect and Standard of Care for Tourette Syndrome

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug **Gemlapodect** against the current standard of care for the treatment of Tourette Syndrome (TS). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, clinical efficacy, safety profiles, and experimental methodologies based on available clinical trial data.

## **Executive Summary**

Tourette Syndrome is a neurodevelopmental disorder characterized by motor and vocal tics. Current standard of care primarily involves alpha-2 adrenergic agonists and antipsychotic medications, which can be effective but are often associated with limiting side effects. **Gemlapodect** (NOE-105) is a novel, first-in-class phosphodiesterase-10A (PDE10A) inhibitor in clinical development that offers a targeted approach to modulating dopamine signaling in the brain.[1][2] This guide will objectively compare the performance of **Gemlapodect** with established treatments, supported by experimental data from clinical trials.

## **Mechanism of Action**

**Gemlapodect**: **Gemlapodect** is a selective inhibitor of the PDE10A enzyme, which is highly expressed in the medium spiny neurons of the striatum.[3][4] By inhibiting PDE10A, **Gemlapodect** increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates the dopamine D2 receptor



signaling pathway.[3] This targeted action is believed to normalize the neural circuitry involved in the generation of tics, potentially offering a more focused treatment with fewer off-target effects compared to traditional dopamine antagonists.[1][2]

#### Standard of Care:

- Alpha-2 Adrenergic Agonists (e.g., clonidine, guanfacine): These medications are thought to
  work by stimulating alpha-2 adrenergic receptors in the brain, which can reduce the release
  of norepinephrine.[5] This action may help to improve tic symptoms, particularly in patients
  who also have Attention-Deficit/Hyperactivity Disorder (ADHD).[6][7]
- Antipsychotics (e.g., haloperidol, aripiprazole): These drugs primarily act as antagonists at dopamine D2 receptors.[8] By blocking dopamine, they can reduce the severity of tics.
   Aripiprazole is a second-generation antipsychotic with a more complex pharmacology that includes partial agonism at D2 receptors and activity at serotonin receptors, which may contribute to its efficacy and tolerability profile.[9]

## **Signaling Pathway of Gemlapodect**



Click to download full resolution via product page

Caption: Mechanism of action of **Gemlapodect** in modulating dopamine signaling.

## **Clinical Efficacy**



The following tables summarize the quantitative efficacy data from clinical trials of **Gemlapodect** and standard of care treatments. It is important to note that these trials were not head-to-head comparisons, and patient populations and study designs may vary. The Yale Global Tic Severity Scale (YGTSS) is a standard measure used in these trials, with a higher score indicating greater tic severity.[10]

Table 1: Efficacy of **Gemlapodect** in Tourette Syndrome

| Trial<br>Name                               | Phase | Design                            | N  | Treatme<br>nt<br>Group(s<br>)          | Duratio<br>n | Primary<br>Efficacy<br>Endpoin<br>t                 | Mean Change from Baselin e in YGTSS Total Tic Score |
|---------------------------------------------|-------|-----------------------------------|----|----------------------------------------|--------------|-----------------------------------------------------|-----------------------------------------------------|
| ALLEVIA<br>-1                               | lla   | Open-<br>label,<br>single-<br>arm | 15 | Gemlapo<br>dect (2.5-<br>15<br>mg/day) | 12 weeks     | TS Clinical Global Impressi on of Change (TS-CGI-C) | -7.8 (all<br>patients)                              |
| -12.8 (patients completin g at target dose) |       |                                   |    |                                        |              |                                                     |                                                     |

Data from Noema Pharma AG Press Release, October 17, 2024.[11]

Table 2: Efficacy of Standard of Care in Tourette Syndrome



| Drug                                                   | Trial Design                                           | N                           | Treatment<br>Group(s)                             | Duration                                      | Mean Change from Baseline in YGTSS Total Tic Score (Drug vs. Placebo) |
|--------------------------------------------------------|--------------------------------------------------------|-----------------------------|---------------------------------------------------|-----------------------------------------------|-----------------------------------------------------------------------|
| Aripiprazole                                           | Randomized,<br>double-blind,<br>placebo-<br>controlled | 121                         | Aripiprazole<br>(2-20<br>mg/day) vs.<br>Placebo   | 8 weeks                                       | -5.5 (aripiprazole) vs. Placebo (LS Mean Difference)                  |
| Randomized,<br>double-blind,<br>placebo-<br>controlled | 61                                                     | Aripiprazole<br>vs. Placebo | 10 weeks                                          | -15.0<br>(aripiprazole)<br>vs9.6<br>(placebo) |                                                                       |
| Clonidine<br>Patch                                     | Randomized,<br>double-blind,<br>placebo-<br>controlled | 488                         | Clonidine patch (1.0, 1.5, 2.0 mg/wk) vs. Placebo | 8 weeks                                       | Significant reduction vs. placebo (p<0.001 for all doses)             |
| Guanfacine                                             | Randomized,<br>double-blind,<br>placebo-<br>controlled | 34                          | Guanfacine<br>vs. Placebo                         | 8 weeks                                       | 31% reduction (guanfacine) vs. 0% (placebo)                           |

Data from various sources.[8][12][13][14][15]

# **Safety and Tolerability**

Table 3: Comparative Safety Profiles



| Adverse Event          | Gemlapodect<br>(Phase IIa)                            | Alpha-2 Adrenergic<br>Agonists<br>(Clonidine,<br>Guanfacine)                | Antipsychotics<br>(Haloperidol,<br>Aripiprazole)                                                             |
|------------------------|-------------------------------------------------------|-----------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Common Side Effects    | Well-tolerated, no serious adverse events reported.   | Sedation, dizziness,<br>dry mouth,<br>hypotension.                          | Sedation, somnolence, fatigue, weight gain, extrapyramidal symptoms (EPS).                                   |
| Metabolic Effects      | No significant weight gain or metabolic disturbances. | Generally minimal.                                                          | Can cause significant weight gain, hyperlipidemia, and type 2 diabetes.                                      |
| Cardiovascular Effects | No clinically significant changes reported.           | Bradycardia, hypotension, rebound hypertension upon abrupt discontinuation. | QTc interval prolongation (especially with pimozide and haloperidol).                                        |
| Other Serious Risks    | Data from larger trials pending.                      | -                                                                           | Tardive dyskinesia<br>(potentially irreversible<br>movement disorder),<br>neuroleptic malignant<br>syndrome. |

Data from various sources.[1][8][11][16][17]

# **Experimental Protocols**

A summary of the methodologies for key clinical trials is provided below.

Gemlapodect (ALLEVIA-1, Phase IIa)[11]

- Study Design: A 12-week, multicenter, open-label, single-arm monotherapy study.
- Participants: 15 patients with Tourette Syndrome (mean age 26.2 years).



- Intervention: Ascending doses of Gemlapodect from 2.5 to 15 mg once daily, with a target dose range of 10 to 15 mg per day.
- Primary Outcome Measure: Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C).
- Secondary Outcome Measures: Yale Global Tic Severity Scale (YGTSS) Total Tic Score.

#### Aripiprazole[12][13][16]

- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
- Participants: Children and adolescents with Tourette's Disorder.
- Intervention: Flexible doses of aripiprazole (e.g., 2-20 mg/day) or placebo for 8-10 weeks.
- Primary Outcome Measure: Change from baseline in the YGTSS Total Tic Score.
- Secondary Outcome Measures: Clinical Global Impressions-Tourette's Syndrome (CGI-TS) score.

#### Clonidine Patch[5][14]

- Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase IV clinical trial.
- Participants: Patients with Tourette Syndrome.
- Intervention: Clonidine adhesive patch at doses of 1.0, 1.5, or 2.0 mg/week, or placebo, for 8 weeks.
- Primary Outcome Measure: Change in YGTSS total score.
- Secondary Outcome Measures: Clinical Global Impression—Severity (CGI-S) and Improvement (CGI-I) scales.

## **Experimental Workflow Comparison**







Click to download full resolution via product page

Caption: Comparison of clinical trial workflows for **Gemlapodect** and standard of care.

## Conclusion

**Gemlapodect**, with its novel mechanism of action as a PDE10A inhibitor, shows promise as a potential new treatment for Tourette Syndrome. Early clinical data suggests it is effective in reducing tic severity and has a favorable safety profile, particularly concerning metabolic side effects commonly associated with antipsychotics.[1][11] Standard of care treatments, including alpha-2 adrenergic agonists and antipsychotics, are established options but come with their own sets of efficacy limitations and adverse effect profiles.[6][8][9] The ongoing Phase IIb, double-blind, placebo-controlled trial of **Gemlapodect** will provide more robust data on its efficacy and safety.[11][18] For drug development professionals, **Gemlapodect** represents a



targeted therapeutic strategy that could address a significant unmet need in the management of Tourette Syndrome. Continued research and larger-scale clinical trials are crucial to fully elucidate its place in the treatment landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase III Randomized, Double-Blind, Placebo-Controlled Study of Guanfacine for Tourette Syndrome and Attention Deficit Hyperactivity Disorder | MedPath [trial.medpath.com]
- 2. What clinical trials have been conducted for Gemlapodect? [synapse.patsnap.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. New treatment guideline released for Tourette syndrome, other tic disorders » McKnight Brain Institute » University of Florida [mbi.ufl.edu]
- 5. Efficacy of Clonidine Adhesive Patch for Patients With Tourette Syndrome: A Randomized, Double-blind, Placebo-Controlled, Multicenter Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Review: Pharmacological Treatment of Tic Disorders Efficacy of Antipsychotic and Alpha-2 Adrenergic Agonist Agents PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic review: pharmacological treatment of tic disorders--efficacy of antipsychotic and alpha-2 adrenergic agonist agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Current Treatment of Tourette Syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Behavioural Intervention, Antipsychotics, and Alpha Agonists in the Treatment of Tics Disorder in Tourette's Syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Yale Global Tic Severity Scale (YGTSS): Psychometric Quality of the Gold Standard for Tic Assessment Based on the Large-Scale EMTICS Study [frontiersin.org]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Randomized, double-blind, placebo-controlled trial of aripiprazole oral solution in children and adolescents with Tourette's disorder PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]



- 15. psychiatryonline.org [psychiatryonline.org]
- 16. Randomized, Double-Blind, Placebo-Controlled Trial Demonstrates the Efficacy and Safety of Oral Aripiprazole for the Treatment of Tourette's Disorder in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Controlled study of haloperidol, pimozide and placebo for the treatment of Gilles de la Tourette's syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gemlapodect for Tourette Syndrome · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- To cite this document: BenchChem. [A Comparative Analysis of Gemlapodect and Standard of Care for Tourette Syndrome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8597692#gemlapodect-versus-standard-of-care-for-tourette-syndrome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com